molecular formula C11H10N2O2 B2369989 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid CAS No. 1355004-61-3

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2369989
CAS No.: 1355004-61-3
M. Wt: 202.213
InChI Key: HNNQOUCTXKEOOY-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position, a phenyl group at the 1-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aryl halide in the presence of a nickel catalyst. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes the use of high-temperature and high-pressure conditions to ensure efficient cyclization and formation of the imidazole ring. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and various substituted imidazole derivatives.

Scientific Research Applications

2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Phenyl-1H-imidazole-5-carboxylic acid: Lacks the methyl group at the 2-position.

    2-Methyl-1H-imidazole-5-carboxylic acid: Lacks the phenyl group at the 1-position.

    1-Phenyl-2-methyl-1H-imidazole: Lacks the carboxylic acid group at the 5-position.

Uniqueness: 2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid is unique due to the presence of all three substituents (methyl, phenyl, and carboxylic acid) on the imidazole ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-3-phenylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNQOUCTXKEOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355004-61-3
Record name 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid
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